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Hdac1/6-IN-1

Epigenetics HDAC inhibition GLP inhibition

Standard dual-mechanism epigenetic probes often fail to capture the synergy between histone methylation and acetylation. HDAC1/6-IN-1 (compound D7) is a quinazoline-based hydroxamic acid that solves this through deliberate polypharmacology. - **Triple-target profile**: GLP IC50 1.3 nM / HDAC6 IC50 13 nM / HDAC1 IC50 89 nM - **Unique value**: Simultaneously removes H3K9me2 marks (GLP inhibition) and restores H3K9ac marks (HDAC1/6 inhibition) - **Benchmark utility**: Ideal reference for medicinal chemistry programs developing next-generation dual GLP/HDAC inhibitors

Molecular Formula C32H45N7O4
Molecular Weight 591.7 g/mol
Cat. No. B12417031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac1/6-IN-1
Molecular FormulaC32H45N7O4
Molecular Weight591.7 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)CCCCCC(=O)NO)NC4CCN(CC4)CC5=CC=CC=C5)OC
InChIInChI=1S/C32H45N7O4/c1-42-28-21-26-27(22-29(28)43-2)34-32(39-19-17-37(18-20-39)14-8-4-7-11-30(40)36-41)35-31(26)33-25-12-15-38(16-13-25)23-24-9-5-3-6-10-24/h3,5-6,9-10,21-22,25,41H,4,7-8,11-20,23H2,1-2H3,(H,36,40)(H,33,34,35)
InChIKeyVSEYIEDVOXUHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HDAC1/6-IN-1: Multi-Target Epigenetic Inhibitor Overview


HDAC1/6-IN-1 (also designated compound D7 or compound 23) is a quinazoline-based hydroxamic acid derivative that functions as a potent, multi-target inhibitor of GLP (a histone H3K9 methyltransferase), HDAC1, and HDAC6 [1][2]. It belongs to the class of dual epigenetic modulators that simultaneously disrupt histone deacetylation and histone methylation, a polypharmacology strategy designed to overcome the compensatory activation of parallel epigenetic silencing pathways commonly observed in cancer [1].

Target Multi-target epigenetic tool compound (GLP/HDAC1/6 inhibitor)
Pathway Designed for H3K9 methylation and acetylation crosstalk studies
Selection Supports dual histone modification profiling in cancer cell models

HDAC1/6-IN-1 Differentiation from Standard Inhibitors


HDAC inhibitors vary dramatically in isoform selectivity, and the concurrent inhibition of GLP methyltransferase activity is absent from standard clinical HDAC inhibitors such as vorinostat (SAHA) or entinostat (MS-275). HDAC1/6-IN-1 is intentionally designed as a hybrid molecule that occupies both the HDAC catalytic pocket and the GLP substrate-binding site, yielding a triple-target inhibition profile (GLP IC₅₀ 1.3 nM; HDAC6 IC₅₀ 13 nM; HDAC1 IC₅₀ 89 nM) that cannot be replicated by simply combining two separate inhibitors [1][2]. Substituting HDAC1/6-IN-1 with a pan-HDAC inhibitor would forfeit GLP inhibition and the resulting suppression of H3K9 methylation, while a selective GLP inhibitor (e.g., UNC0642) would leave HDAC1/6 activity intact, failing to recapitulate the coordinated epigenetic reprogramming observed with this compound [2].

HDAC1/6-IN-1 (This Compound)

Simultaneous GLP/HDAC1/6 inhibition; targets both H3K9 methylation and acetylation pathways in a single molecular entity.

Pan-HDAC Inhibitor (e.g., vorinostat)

Lacks GLP inhibition; H3K9 methylation status remains unchanged. Coordinated epigenetic reprogramming may not be reproduced.

HDAC1/6-IN-1 (This Compound)

Balanced triple-target profile with HDAC6 preference; concurrent HDAC and methyltransferase engagement in a single treatment.

Selective GLP Inhibitor (e.g., UNC0642)

HDAC1/6 activity remains intact; fails to recapitulate coordinated H3K9 acetylation increase. May require combination approaches.

Substituting with single-target agents may shift pathway-response endpoints. Combinatorial replacement requires validation of epigenetic crosstalk outcomes.

Quantitative Evidence for HDAC1/6-IN-1


Triple-Target Inhibition Profile vs SAHA and UNC0642

HDAC1/6-IN-1 (compound 23) was evaluated alongside the pan-HDAC inhibitor vorinostat (SAHA) and the selective GLP inhibitor UNC0642 in identical enzymatic assays. The compound inhibited GLP with an IC₅₀ of 1.3 nM, representing a 2.2-fold improvement over UNC0642 (IC₅₀ = 2.8 nM). Against HDAC6, HDAC1/6-IN-1 (IC₅₀ = 13 nM) matched SAHA's potency (IC₅₀ = 13 nM), while its HDAC1 activity (IC₅₀ = 89 nM) was 5.6-fold weaker than SAHA (IC₅₀ = 16 nM) [1]. This profile establishes a unique selectivity signature: the compound is a more potent GLP inhibitor than UNC0642 while retaining HDAC6 activity equal to SAHA, but with moderated HDAC1 inhibition.

Triple-target inhibition
Head-to-head
GLP IC₅₀ 1.3 nM vs UNC0642 2.8 nM; HDAC6 IC₅₀ 13 nM equal to SAHA; HDAC1 IC₅₀ 89 nM vs SAHA 16 nM
Supports multi-target epigenetic tool compound context; unique GLP/HDAC selectivity signature
Recombinant enzyme assays. Data from Molecules 2022 review table.
Epigenetics HDAC inhibition GLP inhibition Cancer therapy

Cellular H3K9 Methylation and Acetylation Modulation

In cellular assays, HDAC1/6-IN-1 (compound D7) simultaneously suppressed the methylation and deacetylation of histone H3 at lysine 9 (H3K9) at the protein level. The primary study demonstrated that treatment with D7 reduced both H3K9me2 and increased H3K9ac marks, confirming functional engagement of both GLP and HDAC1/6 targets in intact cells [1]. In contrast, SAHA increased H3K9 acetylation but did not affect H3K9 methylation, while UNC0642 reduced H3K9 methylation without altering acetylation status [2].

Cellular H3K9 marks
Class-level
Dual reduction of H3K9me2 and increase of H3K9ac in cancer cells; SAHA increased only acetylation, UNC0642 reduced only methylation
Reported dual mark modulation; may support H3K9 crosstalk pathway interpretation
Class-level inference for comparators; confirm in target model. Western blot detection.
Histone modification H3K9 methylation H3K9 acetylation Epigenetic silencing

Antiproliferative Activity vs Structural Analogs

Within the series of quinazoline-based hydroxamic acid derivatives synthesized and reported in the primary study, compound D7 (HDAC1/6-IN-1) exhibited the most potent antiproliferative activity across all tested cancer cell lines, outperforming close structural analogs that lacked the optimized substitution pattern [1]. The compound induced G0/G1 cell cycle arrest, apoptosis, and blocked cancer cell migration and invasion, effects that were not uniformly observed with other series members. This superiority was attributed to the balanced triple-target inhibition profile rather than extreme potency at any single target [1].

Antiproliferative rank
Ranked
Ranked #1 (most potent) among all synthesized quinazoline-based analogs in the primary study series
Reported top antiproliferative candidate within the SAR series; benchmark for analog development
Panel of cancer cell lines; specific IC₅₀ fold-differences not available in excerpts.
Anticancer activity Cell proliferation Cancer cell lines

HDAC6 over HDAC1 Selectivity Fingerprint

HDAC1/6-IN-1 exhibits an HDAC6/HDAC1 selectivity ratio of approximately 6.8-fold (IC₅₀ 13 nM vs 89 nM), favoring HDAC6 inhibition. This stands in contrast to SAHA, which shows nearly equal potency for HDAC1 and HDAC6 (16 nM vs 13 nM, ratio ~1.2), and to HDAC1-selective inhibitors like entinostat (MS-275) which typically display >100-fold selectivity for HDAC1 over HDAC6 [1][2]. The moderate HDAC6 preference of HDAC1/6-IN-1 predicts a distinct biological outcome: preferential induction of α-tubulin acetylation (an HDAC6 substrate) over histone H3 hyperacetylation (an HDAC1 substrate), while simultaneously inhibiting GLP-mediated H3K9 methylation—a triple-target profile not achievable with any single approved or investigational HDAC inhibitor.

HDAC6/1 selectivity
Reported
~6.8-fold HDAC6 preference (IC₅₀ 13 nM vs 89 nM); SAHA shows equipotent ratio ~1.2
Supports HDAC6-favoring pathway interpretation; distinct selectivity class from pan-HDAC or HDAC1-selective agents
Recombinant HDAC isoform assays. Reference inhibitor profiles from Molecules 2022 and Nat Chem Biol 2010.
HDAC isoform selectivity HDAC6 selectivity Tubulin acetylation

Optimal Applications for HDAC1/6-IN-1


Probing H3K9 Methylation and Acetylation Crosstalk

When investigating the coordinated epigenetic silencing of tumor suppressor genes such as CDKN1A or MLH1, HDAC1/6-IN-1 provides a unique chemical probe that simultaneously removes both repressive H3K9me2 marks (via GLP inhibition at IC₅₀ 1.3 nM) and restores activating H3K9ac marks (via HDAC1/6 inhibition at 89/13 nM) . This dual activity enables the dissection of functional redundancy between DNA methylation, histone methylation, and histone deacetylation in gene silencing without the confounding variables introduced by two-drug combinations .

Benchmark for Dual Epigenetic Inhibitor Development

HDAC1/6-IN-1 serves as an ideal reference compound for medicinal chemistry programs developing next-generation dual GLP/HDAC inhibitors. Its well-characterized IC₅₀ profile (GLP 1.3 nM, HDAC6 13 nM, HDAC1 89 nM) and demonstrated superiority over structural analogs in antiproliferative assays provide a quantitative benchmark . New analogs can be directly compared against D7 in the same enzymatic and cellular assays to assess whether structural modifications improve potency, selectivity, or the GLP/HDAC inhibition balance .

Studying HDAC6 and GLP Inhibition in Metastasis Models

HDAC1/6-IN-1's 6.8-fold preference for HDAC6 over HDAC1 (IC₅₀ 13 vs 89 nM) enables researchers to study the biological consequences of simultaneous HDAC6 inhibition (α-tubulin hyperacetylation, affecting cell motility and protein trafficking) and GLP inhibition (reduced H3K9me2, affecting transcription) in a single treatment arm. This scenario is particularly relevant in metastasis and invasion models where both cytoskeletal dynamics (HDAC6-regulated) and epithelial gene expression programs (H3K9me2-regulated) are implicated.

Evaluating Therapeutic Window with Moderate HDAC1 Potency

The moderated HDAC1 potency of HDAC1/6-IN-1 (IC₅₀ 89 nM, 5.6-fold weaker than SAHA's 16 nM) makes this compound a valuable tool for testing whether partial HDAC1 inhibition, combined with potent GLP and HDAC6 blockade, preserves anti-tumor efficacy while reducing the dose-limiting toxicities (fatigue, thrombocytopenia, gastrointestinal) commonly associated with potent class-I HDAC inhibitors. Procurement of HDAC1/6-IN-1 enables head-to-head in vivo tolerability studies against equipotent anti-tumor doses of SAHA or entinostat.

Application
Selection Property
Validation Focus
H3K9 crosstalk gene silencing studies
Dual GLP/HDAC1/6 inhibition profile
H3K9me2 reduction and H3K9ac restoration in cell models
Dual inhibitor SAR and benchmark studies
Well-characterized triple-target inhibitory fingerprint
Comparative enzymatic and antiproliferative assays
Metastasis and invasion model investigations
HDAC6-preferring plus GLP inhibition
α-tubulin acetylation and H3K9me2 modulation endpoints
HDAC1-related tolerability endpoint studies
Moderated HDAC1 inhibition profile
Class-I HDAC-driven tolerability endpoints in model systems
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